2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide is a heterocyclic compound that features a nicotinamide core substituted with a methoxy group and a 1,3,4-oxadiazole ring bearing a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide typically involves the following steps:
-
Formation of the 1,3,4-oxadiazole ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-3-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring.
-
Coupling with nicotinamide: : The 1,3,4-oxadiazole derivative is then coupled with 2-methoxy nicotinic acid or its derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: SnCl₂, catalytic hydrogenation
Substitution: NaH, alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the nicotinamide moiety suggests possible interactions with enzymes involved in NAD+ metabolism, which could be relevant for developing treatments for metabolic disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thiophene and oxadiazole rings, which are known for their conductive and luminescent properties.
Mechanism of Action
The exact mechanism of action of 2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide depends on its specific application. In medicinal chemistry, it may act by modulating enzyme activity or interacting with specific receptors. The nicotinamide moiety could target enzymes involved in NAD+ metabolism, while the oxadiazole ring might interact with other biological targets.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)nicotinamide: Similar structure but with a thiophene ring at a different position.
2-methoxy-N-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide: Similar structure but with a furan ring instead of thiophene.
2-methoxy-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
The uniqueness of 2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the methoxy group, nicotinamide core, and thiophene-substituted oxadiazole ring provides a distinct set of properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-methoxy-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-19-12-9(3-2-5-14-12)10(18)15-13-17-16-11(20-13)8-4-6-21-7-8/h2-7H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKUWEVNNDODID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.